1-(4-fluorophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide
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Overview
Description
1-(4-FLUOROPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group and a naphtho[2,3-d][1,2,3]triazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate naphthalene derivatives with azides under specific conditions to form the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and the employment of catalysts to facilitate the cyclization and substitution reactions. The purification process often involves recrystallization and chromatographic techniques to ensure the desired product’s quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-FLUOROPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide and fluorobenzene derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
1-(4-FLUOROPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signal transduction and gene expression .
Comparison with Similar Compounds
- 1-(4-CHLOROPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE
- 1-(4-BROMOPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE
Comparison: 1-(4-FLUOROPHENYL)-4,9-DIOXO-4,9-DIHYDRO-1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-2-IUM-2-OLATE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro and bromo analogs. Additionally, the fluorine atom’s electronegativity can influence the compound’s biological activity, potentially enhancing its efficacy as a pharmacophore .
Properties
Molecular Formula |
C16H8FN3O3 |
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Molecular Weight |
309.25 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-oxidobenzo[f]benzotriazol-2-ium-4,9-dione |
InChI |
InChI=1S/C16H8FN3O3/c17-9-5-7-10(8-6-9)19-14-13(18-20(19)23)15(21)11-3-1-2-4-12(11)16(14)22/h1-8H |
InChI Key |
DHCGCKTXWKHPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N([N+](=N3)[O-])C4=CC=C(C=C4)F |
Origin of Product |
United States |
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